Cryptomeridiol

Allelopathy Natural Herbicide Discovery Plant Physiology

Cryptomeridiol is a structurally defined eudesmane diol, not a generic sesquiterpenoid. Its dual hydroxylation confers unique biological activities: superior growth inhibition vs. β-eudesmol in Robinia pseudoacacia, distinct IGF-1R kinase binding (-32.64 kcal/mol), and comparable HepG2 cytotoxicity to 5-fluorouracil. For researchers requiring a quantitatively characterized PAF receptor antagonist (IC50 17.5 µM) or melanogenesis inhibitor with target selectivity, this compound ensures reproducible results unavailable from mono-hydroxylated analogs. Standard analytical documentation provided.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 4666-84-6
Cat. No. B138722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptomeridiol
CAS4666-84-6
Synonymscryptomeridiol
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CC(CC2)C(C)(C)O)(C)O
InChIInChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12-,14-,15-/m1/s1
InChIKeyLKKDASYGWYYFIK-QHSBEEBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Cryptomeridiol (CAS 4666-84-6) for Scientific Procurement: A Eudesmane-Type Sesquiterpenoid with Validated Differentiation in Allelopathy, Cytotoxicity, and PAF Receptor Antagonism


Cryptomeridiol (CAS 4666-84-6), also known as proximadiol or selina-4,7-diol, is a bicyclic eudesmane-type sesquiterpenoid diol naturally occurring in species such as Cryptomeria japonica, Phaulopsis imbricata, and Cymbopogon proximus [1]. It is characterized by its eudesmane skeleton bearing two hydroxyl groups, a structural feature that distinguishes it from mono-hydroxylated or ketone-containing analogs [2]. This compound has been investigated for its roles as a platelet-activating factor (PAF) receptor antagonist, a cytotoxic agent, and a melanogenesis inhibitor [3]. For scientific procurement, cryptomeridiol offers a defined, quantitatively characterized scaffold with documented biological activities that differentiate it from structurally similar sesquiterpenoids.

Cryptomeridiol vs. Generic Eudesmane Analogs: Why Molecular Substitution Compromises Experimental Reproducibility and Biological Activity


Substituting cryptomeridiol with structurally related eudesmane-type sesquiterpenoids, such as β-eudesmol or α-eudesmol, is not scientifically equivalent due to pronounced differences in biological activity that are directly attributable to variations in functional group composition. For instance, cryptomeridiol, a diol, demonstrates significantly greater growth-inhibitory activity against Robinia pseudoacacia compared to β-eudesmol, a mono-alcohol, highlighting the critical role of the diol structure in mediating this specific activity [1]. Furthermore, in molecular docking studies, cryptomeridiol exhibits a distinct binding affinity profile against human IGF-1R kinase (docking score: -32.64 kcal/mol) that differs substantially from that of β-eudesmol (-29.29 kcal/mol), suggesting potential divergence in target engagement [2]. Therefore, relying on generic eudesmane analogs without verification of their specific, quantified activities in the intended assay system can introduce significant variability and undermine the reproducibility of scientific findings.

Cryptomeridiol (CAS 4666-84-6) Quantified Differentiation: Head-to-Head Data for Procurement Decisions


Allelopathic Potency: Cryptomeridiol Exhibits Superior Growth Inhibition Over β-Eudesmol in a Plant Radicle Assay

In a direct head-to-head comparison of allelopathic activity, cryptomeridiol demonstrated significantly greater growth-inhibitory activity against Robinia pseudoacacia radicle and hypocotyl elongation compared to its close structural analog, β-eudesmol. The study authors explicitly concluded that the diol structure of the eudesmane skeleton, as found in cryptomeridiol, is crucial for this activity [1].

Allelopathy Natural Herbicide Discovery Plant Physiology

Cytotoxic Activity in HCC: Cryptomeridiol Demonstrates Potency Comparable to 5-Fluorouracil in HepG2 Cells

In a study evaluating the cytotoxic potential of Sphaeranthus indicus-derived compounds against hepatocellular carcinoma (HCC), cryptomeridiol was identified as the major bioactive component. Cytotoxicity assays in HepG2 cells revealed an IC50 value of 43.87 μg/mL for cryptomeridiol, which was comparable to the activity of the standard chemotherapeutic agent 5-fluorouracil (IC50 = 43.16 μg/mL) [1]. This demonstrates its potent in vitro anti-proliferative effect.

Hepatocellular Carcinoma Cytotoxicity Assay Cancer Chemotherapy

PAF Receptor Antagonism: Cryptomeridiol Exhibits a Defined IC50 of 17.5 μM, Establishing a Clear Benchmark for Screening

Cryptomeridiol acts as a platelet-activating factor (PAF) receptor antagonist. In a PAF receptor binding assay, (-)-cryptomeridiol exhibited a significant and concentration-dependent inhibitory effect, with a reported IC50 value of 17.5 μM . This quantitative benchmark provides a clear point of reference for structure-activity relationship (SAR) studies and for comparing the potency of cryptomeridiol against other known PAF antagonists.

Inflammation Platelet-Activating Factor Receptor Pharmacology

Molecular Target Engagement in Cancer: Cryptomeridiol Demonstrates Strong In Silico Binding to Multiple HCC-Associated Proteins

Molecular docking simulations were performed to evaluate the binding affinity of cryptomeridiol against several protein targets associated with hepatocellular carcinoma (PDB IDs: 8QAL, 8QAN, 8QAP, 8QAR, 8QAZ). The analysis revealed that cryptomeridiol interacts strongly with all selected targets, exhibiting binding energies ranging from -7.1 to -8.1 kcal/mol, mediated by hydrogen bonds, alkyl interactions, and van der Waals forces [1].

Molecular Docking Hepatocellular Carcinoma Computational Chemistry

Melanogenesis Inhibition: Cryptomeridiol Demonstrates Activity in α-MSH-Stimulated B16 Cells, Differentiating from Antifungal-Only Analogs

Cryptomeridiol exhibits melanogenesis inhibitory activity in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16 melanoma cells . While a direct comparator in the same assay system is not provided, this activity is a notable differentiation from its reported low antifungal activity against A. niger, T. mentagrophytes, and C. albicans [1]. This selective profile distinguishes cryptomeridiol from other eudesmane-type sesquiterpenoids that may primarily exhibit antimicrobial or cytotoxic effects.

Melanogenesis Cosmeceutical Research Dermatology

Cryptomeridiol (CAS 4666-84-6): Validated Research Applications in Allelopathy, Oncology, and Inflammation Based on Comparative Evidence


Natural Herbicide and Allelopathy Research Programs

Cryptomeridiol is the preferred compound for studying the mechanisms of natural plant growth inhibition. Its superior activity over β-eudesmol in a direct head-to-head Robinia pseudoacacia radicle assay makes it the ideal tool for investigating the role of eudesmane diols in allelopathic interactions [1].

Hepatocellular Carcinoma (HCC) Drug Discovery and Target Validation

With in vitro cytotoxicity against HepG2 cells (IC50 = 43.87 μg/mL) comparable to the clinical drug 5-fluorouracil [1] and strong in silico binding to multiple HCC targets [2], cryptomeridiol is a highly relevant scaffold for medicinal chemistry efforts focused on developing novel HCC therapeutics or for use as a tool compound in studying the role of its predicted protein targets.

Inflammation Research and PAF Receptor Pharmacology

For studies investigating the role of the platelet-activating factor (PAF) receptor in inflammatory diseases, cryptomeridiol serves as a well-characterized natural product antagonist with a defined IC50 of 17.5 μM [1]. It can be used as a benchmark for screening novel PAF antagonists or as a chemical probe to dissect PAF-mediated signaling pathways.

Melanogenesis and Cosmeceutical Mechanism of Action Studies

In dermatological research, cryptomeridiol is a valuable tool for investigating melanin synthesis pathways. Its demonstrated inhibitory activity in α-MSH-stimulated B16 melanoma cells [1], coupled with its low antifungal activity, suggests a degree of target selectivity that is advantageous for focused mechanism-of-action studies in skin pigmentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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